molecular formula C10H11Cl B14169447 (3-Chloro-2-buten-1-yl)benzene CAS No. 15854-63-4

(3-Chloro-2-buten-1-yl)benzene

Cat. No.: B14169447
CAS No.: 15854-63-4
M. Wt: 166.65 g/mol
InChI Key: BMKFTLGOMZXRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-buten-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-buten-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-buten-1-yl)benzene typically involves the reaction of benzene with 3-chloro-2-buten-1-ol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloro-2-buten-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-buten-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution: Formation of (3-hydroxy-2-buten-1-yl)benzene.

    Oxidation: Formation of 3-chloro-2-butenal or 3-chloro-2-butanone.

    Reduction: Formation of (3-chlorobutyl)benzene.

Scientific Research Applications

(3-Chloro-2-buten-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-buten-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

  • 1-Chloro-2-(3-methyl-3-buten-1-yl)benzene
  • p-bis{3-[N-(3-chloro-buten-2-yl)pyrrolidinio]}benzene dichlorides

Comparison: (3-Chloro-2-buten-1-yl)benzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond in the butenyl group.

Properties

CAS No.

15854-63-4

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

3-chlorobut-2-enylbenzene

InChI

InChI=1S/C10H11Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

BMKFTLGOMZXRQC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.